N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide
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Overview
Description
N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H27N7O and its molecular weight is 417.517. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Properties
N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide has been a subject of interest in the synthesis of novel heterocyclic compounds. Research has shown its use in the synthesis of diverse chemical structures, including benzodifuranyl derivatives, which exhibit potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Analytical Chemistry Applications
In analytical chemistry, this compound has been studied for its role in the separation of related substances. For instance, it was involved in the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances (Ye et al., 2012). This suggests its potential utility in the quality control of pharmaceutical products.
Anti-Cancer Research
The compound has been a part of research in the field of anti-cancer drugs. Novel derivatives containing N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperazine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Neurology and Psychiatry
In the field of neurology and psychiatry, derivatives of this compound have been studied as potential tracers for serotonin 5-HT1A receptors, which are significant in the study of neuropsychiatric disorders (García et al., 2014).
PET Imaging Research
The compound has also been investigated for its potential in Positron Emission Tomography (PET) imaging, particularly in imaging IRAK4 enzyme in neuroinflammation, which is crucial for understanding various neurological conditions (Wang et al., 2018).
Antihypertensive Research
In cardiovascular research, derivatives of this compound have been synthesized and tested for their potential as antihypertensive agents (Bayomi et al., 1999).
Antimicrobial Activity
This compound has been used in the synthesis of novel derivatives with potential antimicrobial activity. These synthesized compounds were evaluated against standard strains of bacteria, showing potent inhibitory activity (Krishnamurthy et al., 2011).
Antiproliferative Activity Against Cancer Cell Lines
A series of derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, demonstrating potential as anticancer agents (Mallesha et al., 2012).
Diabetes Research
In diabetes research, derivatives of this compound have been synthesized and evaluated as dual-action hypoglycemic agents that activate glucokinase (GK) and PPARγ, showing significant efficacy in lowering glucose levels in mice (Song et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These include pathways involved in cell division, growth, and death. By inhibiting tyrosine kinases, the compound can prevent the uncontrolled cell division that leads to conditions like leukemia .
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinases, leading to the control of cell division, growth, and death . This can have a significant impact on conditions like leukemia, where uncontrolled cell division is a key problem .
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-3-18-4-6-19(7-5-18)27-23(31)30-12-10-29(11-13-30)22-15-21(25-16-26-22)28-20-14-17(2)8-9-24-20/h4-9,14-16H,3,10-13H2,1-2H3,(H,27,31)(H,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOEGKDEJBPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=NC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.